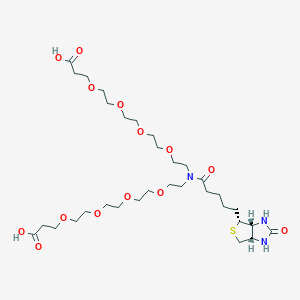

N-Biotin-N-bis(PEG4-acid)

Description

BenchChem offers high-quality N-Biotin-N-bis(PEG4-acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Biotin-N-bis(PEG4-acid) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[2-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H57N3O14S/c36-28(4-2-1-3-27-31-26(25-50-27)33-32(41)34-31)35(7-11-44-15-19-48-23-21-46-17-13-42-9-5-29(37)38)8-12-45-16-20-49-24-22-47-18-14-43-10-6-30(39)40/h26-27,31H,1-25H2,(H,37,38)(H,39,40)(H2,33,34,41)/t26-,27-,31-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBACTYCVXZZFPD-MMXANPLTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)N(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H](S1)CCCCC(=O)N(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H57N3O14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

739.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-Biotin-N-bis(PEG4-acid): A Branched Biotinylation Reagent for Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of N-Biotin-N-bis(PEG4-acid), a versatile biotinylation reagent. The information presented herein is intended to support researchers in the fields of bioconjugation, drug delivery, and diagnostics by providing detailed technical data and outlining key experimental methodologies.

Core Chemical and Physical Properties

N-Biotin-N-bis(PEG4-acid) is a branched polyethylene (B3416737) glycol (PEG) derivative that incorporates a single biotin (B1667282) moiety and two terminal carboxylic acid groups. This unique structure allows for the attachment of the biotin label to primary amine-containing molecules, such as proteins, antibodies, and peptides, through the formation of stable amide bonds. The hydrophilic PEG linkers enhance the water solubility of the resulting conjugate and can reduce non-specific binding.

Quantitative Data Summary

The following tables summarize the key quantitative data for N-Biotin-N-bis(PEG4-acid) and its commonly available hydrochloride salt.

Table 1: Chemical and Physical Properties of N-Biotin-N-bis(PEG4-acid)

| Property | Value | Source |

| Molecular Formula | C₃₂H₅₇N₃O₁₄S | [1] |

| Molecular Weight | 739.9 g/mol | [1] |

| Purity | ≥95% | [1] |

| Functional Groups | 2x Carboxylic Acid (-COOH) | [1] |

| PEG/Non-PEG | PEG | [1] |

| Cleavability | Non-cleavable | [1] |

Table 2: Chemical and Physical Properties of N-Biotin-N-bis(PEG4-acid) HCl Salt

| Property | Value | Source |

| CAS Number | 2112731-49-2 | [2][3] |

| Molecular Formula | C₄₂H₇₈N₄O₁₈S | [2][3] |

| Molecular Weight | 959.16 g/mol , 995.61 g/mol (as HCl salt) | [2][4] |

| Purity | ≥95% to ≥98% | [2][3][5] |

| Appearance | Solid | [6] |

| Storage Conditions | -20°C | [3] |

| Solubility | Good in water, DMSO, DMF | [7] |

| Hydrogen Bond Donor Count | 5 | [6] |

| Hydrogen Bond Acceptor Count | 20 | [6] |

| Rotatable Bond Count | 50 | [6] |

Reactivity and Mechanism of Action

The primary utility of N-Biotin-N-bis(PEG4-acid) lies in the reactivity of its terminal carboxylic acid groups. These groups can be activated to react with primary amines (e.g., the ε-amino group of lysine (B10760008) residues on a protein) to form stable amide bonds. This reaction is typically facilitated by the use of carbodiimide (B86325) crosslinkers, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The general mechanism proceeds in two steps:

-

Activation of the Carboxyl Group: EDC reacts with the carboxylic acid groups on the N-Biotin-N-bis(PEG4-acid) to form a highly reactive O-acylisourea intermediate.

-

Amine Reaction: This intermediate can directly react with a primary amine. To improve efficiency and stability, NHS is often added to convert the O-acylisourea intermediate into a more stable, amine-reactive NHS ester. This NHS ester then readily reacts with a primary amine on the target molecule to form a stable amide bond.

Applications in Research and Drug Development

The unique properties of N-Biotin-N-bis(PEG4-acid) make it a valuable tool in various applications:

-

Biotinylation of Proteins and Antibodies: It is used for the simple and efficient biotin labeling of antibodies and other proteins for use in immunoassays (e.g., ELISA, Western blotting), affinity purification, and cell surface labeling. The hydrophilic PEG spacer helps to maintain the solubility and biological activity of the labeled protein.

-

Antibody-Drug Conjugates (ADCs): This reagent can be used as a linker in the development of ADCs.[4][8] The carboxylic acid groups can be conjugated to an amine-containing drug or payload, while the biotin can be used for targeting or purification purposes.

-

Surface Modification: The carboxylic acid groups can be used to attach the biotin moiety to amine-functionalized surfaces, such as beads or microplates, for the development of diagnostic assays and affinity chromatography matrices.

Experimental Protocols

The following is a general protocol for the conjugation of N-Biotin-N-bis(PEG4-acid) to a primary amine-containing protein, such as an antibody. This protocol is a representative example and may require optimization for specific applications.

Materials

-

N-Biotin-N-bis(PEG4-acid)

-

Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS, MES)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES, pH 4.5-6.0

-

Reaction Buffer: PBS, pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

-

Desalting column or dialysis cassette for purification

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure

-

Preparation of Reagents:

-

Equilibrate N-Biotin-N-bis(PEG4-acid), EDC, and NHS to room temperature before opening.

-

Prepare a stock solution of N-Biotin-N-bis(PEG4-acid) (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

-

Immediately before use, prepare stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer.

-

-

Activation of N-Biotin-N-bis(PEG4-acid):

-

In a microcentrifuge tube, combine a desired molar excess of the N-Biotin-N-bis(PEG4-acid) stock solution with the EDC and NHS stock solutions in Activation Buffer.

-

The molar ratio of Biotin-PEG-Acid:EDC:NHS is typically 1:1.2:1.2.

-

Incubate for 15-30 minutes at room temperature to allow for the formation of the NHS ester.

-

-

Conjugation to the Protein:

-

Prepare the protein solution in the Reaction Buffer at a suitable concentration (e.g., 1-5 mg/mL).

-

Add the activated N-Biotin-N-bis(PEG4-acid) solution to the protein solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.

-

-

Purification of the Biotinylated Protein:

-

Remove excess, unreacted biotinylation reagent and byproducts by gel filtration using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

-

-

Characterization (Optional):

-

Determine the degree of biotinylation using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

-

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the use of N-Biotin-N-bis(PEG4-acid).

Caption: Bioconjugation workflow using N-Biotin-N-bis(PEG4-acid).

Caption: Logical relationship of reactants and reagents in the conjugation process.

References

- 1. benchchem.com [benchchem.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. Protocols for Lysine Conjugation | Springer Nature Experiments [experiments.springernature.com]

- 8. info.gbiosciences.com [info.gbiosciences.com]

N-Biotin-N-bis(PEG4-acid): A Technical Guide to Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Biotin-N-bis(PEG4-acid), a heterobifunctional and branched polyethylene (B3416737) glycol (PEG) linker. This document details a plausible synthetic route, in-depth characterization methodologies, and a representative experimental protocol for its application in bioconjugation. The unique architecture of this linker, featuring a biotin (B1667282) moiety for affinity applications and two terminal carboxylic acids for covalent conjugation, makes it a valuable tool in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced diagnostic assays.

Introduction

N-Biotin-N-bis(PEG4-acid) is a non-cleavable linker designed for the stable conjugation of molecules of interest to biological entities. Its structure comprises a central nitrogen atom to which a biotinylated PEG4 arm and two PEG4-acid arms are attached. The biotin group allows for strong and specific binding to avidin (B1170675) and streptavidin, enabling applications in purification, immobilization, and detection. The two terminal carboxylic acid groups can be activated to react with primary amines on proteins, peptides, or other biomolecules, forming stable amide bonds. The branched nature of the linker allows for the potential attachment of multiple molecules, which can be advantageous in applications such as increasing the drug-to-antibody ratio (DAR) in ADCs.[1][2][3] The polyethylene glycol (PEG) spacers enhance the solubility and reduce the immunogenicity of the resulting conjugate.[4][]

Synthesis of N-Biotin-N-bis(PEG4-acid)

While a detailed, publicly available synthesis protocol for N-Biotin-N-bis(PEG4-acid) is limited due to its commercial nature, a plausible synthetic route can be proposed based on established methods for the synthesis of trifunctional and branched PEG linkers.[6][7] The following represents a likely multi-step synthesis approach.

Proposed Synthetic Pathway

The synthesis likely begins with a trifunctional core, which is sequentially functionalized with the biotin-PEG arm and the two PEG-acid arms.

Caption: Plausible synthetic route for N-Biotin-N-bis(PEG4-acid).

Experimental Protocol for Synthesis (Hypothetical)

Step 1: Synthesis of Intermediate 1

-

Dissolve a suitable trifunctional amine core (e.g., a diamine with a protected third amine) in an appropriate aprotic solvent such as dimethylformamide (DMF).

-

Add Biotin-PEG4-NHS ester in a 1:1 molar ratio to the primary amine.

-

Add a non-nucleophilic base, such as triethylamine (B128534) (TEA), to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the product (Intermediate 1) using column chromatography.

Step 2: Synthesis of Intermediate 2

-

Deprotect the second reactive site on Intermediate 1.

-

Dissolve the deprotected Intermediate 1 in DMF.

-

Add two equivalents of a t-butyl protected PEG4-acid (e.g., t-Butyl-O-PEG4-CH2CH2-COOH) that has been pre-activated with a coupling agent like HBTU.

-

Add a base such as diisopropylethylamine (DIPEA).

-

Stir the reaction at room temperature for 24-48 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Purify the resulting t-butyl protected product (Intermediate 2) by column chromatography.

Step 3: Final Deprotection

-

Dissolve Intermediate 2 in dichloromethane (B109758) (DCM).

-

Add trifluoroacetic acid (TFA) to the solution to remove the t-butyl protecting groups from the carboxylic acid moieties.

-

Stir the reaction at room temperature for 2-4 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

Purify the final product, N-Biotin-N-bis(PEG4-acid), by reverse-phase High-Performance Liquid Chromatography (HPLC).

Characterization

Thorough characterization is essential to confirm the identity, purity, and integrity of the synthesized N-Biotin-N-bis(PEG4-acid). The following are standard analytical techniques employed for this purpose.

Data Presentation

| Parameter | Method | Expected Result |

| Identity | ||

| Molecular Formula | - | C42H78N4O18S |

| Molecular Weight | Mass Spectrometry (ESI-MS) | Expected [M+H]⁺: 959.5 g/mol |

| Structure Confirmation | ¹H and ¹³C NMR Spectroscopy | Peaks corresponding to biotin, PEG linkers, and terminal functional groups. |

| Purity | ||

| Purity Level | HPLC | ≥95% |

| Physical Properties | ||

| Appearance | Visual Inspection | White to off-white solid |

| Solubility | - | Soluble in water, DMSO, DMF |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of N-Biotin-N-bis(PEG4-acid).[8][9][10]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the biotin moiety (protons on the ureido ring and the valeric acid side chain), the repeating ethylene (B1197577) glycol units of the PEG spacers (typically a broad multiplet around 3.6 ppm), and protons adjacent to the amide and carboxylic acid groups.

-

¹³C NMR: The carbon NMR spectrum will corroborate the structure by showing signals for the carbonyls of the amide and carboxylic acids, the carbons of the biotin ring system, and the characteristic signal of the PEG backbone carbons (around 70 ppm).

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the compound.[11][12][13][14] The expected mass for the protonated molecule [M+H]⁺ is approximately 959.5 g/mol . High-resolution mass spectrometry can be used to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of the final product.[15][16][17][18][19][20] A reverse-phase column with a water/acetonitrile gradient containing a small amount of an ion-pairing agent like TFA is a common method for analyzing such polar molecules. The purity is determined by integrating the peak area of the product relative to any impurities.

Applications and Experimental Protocols

N-Biotin-N-bis(PEG4-acid) is primarily used as a linker in bioconjugation. Its two carboxylic acid groups can be coupled to primary amines on proteins, such as the lysine (B10760008) residues of an antibody.

General Workflow for Protein Biotinylation

Caption: General workflow for protein biotinylation using N-Biotin-N-bis(PEG4-acid).

Experimental Protocol: Biotinylation of an Antibody

This protocol provides a general procedure for labeling an antibody with N-Biotin-N-bis(PEG4-acid). Optimization may be required for specific antibodies and applications.

Materials:

-

N-Biotin-N-bis(PEG4-acid)

-

Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer (e.g., MES buffer, pH 6.0)

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Quenching solution (e.g., Tris or hydroxylamine)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Activation of Carboxylic Acids:

-

Dissolve N-Biotin-N-bis(PEG4-acid) in Activation Buffer.

-

Add a 5-10 fold molar excess of EDC and Sulfo-NHS to the linker solution.

-

Incubate for 15-30 minutes at room temperature to generate the reactive sulfo-NHS ester.

-

-

Conjugation to Antibody:

-

Immediately add the activated linker solution to the antibody solution in Reaction Buffer. A molar ratio of 10-20 fold excess of the linker to the antibody is a good starting point.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching the Reaction:

-

Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted linker.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted linker and byproducts using a desalting column or by dialysis against PBS.

-

-

Characterization of the Conjugate:

-

Determine the degree of biotinylation using a HABA assay or a fluorescent avidin-binding assay.

-

Assess the integrity and aggregation of the biotinylated antibody by SDS-PAGE and size-exclusion chromatography (SEC).

-

Logical Relationships in Application

The utility of N-Biotin-N-bis(PEG4-acid) stems from the interplay of its distinct functional components.

Caption: Logical relationship between the structure and function of N-Biotin-N-bis(PEG4-acid).

Conclusion

N-Biotin-N-bis(PEG4-acid) is a sophisticated and versatile linker for bioconjugation. Its unique branched structure, combining a high-affinity biotin tag with two reactive carboxylic acid groups, provides researchers and drug developers with a powerful tool for creating complex and functional biomolecules. The methodologies and protocols outlined in this guide offer a framework for the successful synthesis, characterization, and application of this valuable reagent in cutting-edge research and therapeutic development.

References

- 1. researchgate.net [researchgate.net]

- 2. Enzymatic conjugation using branched linkers for constructing homogeneous antibody–drug conjugates with high potency - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PEG Linkers - CD BioGlyco [glycoclick.bioglyco.com]

- 6. Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Biotin-PEG4-N3(875770-34-6) 1H NMR spectrum [chemicalbook.com]

- 11. enovatia.com [enovatia.com]

- 12. walshmedicalmedia.com [walshmedicalmedia.com]

- 13. sciex.com [sciex.com]

- 14. The characterization of dendronized poly(ethylene glycol)s and poly(ethylene glycol) multi-arm stars using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anion-exchange HPLC analysis of biotinylated oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 18. Evaluation of biotin-dye conjugates for use in an HPLC assay to assess relative binding of biotin derivatives with avidin and streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 20. academic.oup.com [academic.oup.com]

The Core Chemistry: Activating Carboxylic Acids for Amine Reaction

An In-depth Technical Guide to Amine Conjugation with N-Biotin-N-bis(PEG4-acid)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical principles and practical considerations for conjugating N-Biotin-N-bis(PEG4-acid) to amine-containing molecules. We will delve into the core mechanism of the reaction, critical experimental parameters, and detailed protocols to ensure successful and reproducible bioconjugation for applications in research, diagnostics, and therapeutics.

The molecule N-Biotin-N-bis(PEG4-acid) features two terminal carboxylic acid groups[1][2]. These acids do not react directly with primary amines under standard conditions. To form a stable amide bond, the carboxylic acids must first be "activated" into a more reactive form. A widely used and highly efficient method for this activation is the conversion of the carboxylic acids into N-hydroxysuccinimide (NHS) esters .[3]

This activation is typically achieved in situ using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide. Alternatively, a pre-activated NHS-ester derivative of the biotin-PEG reagent can be used directly[4][5]. This guide will focus on the subsequent, crucial reaction of the NHS ester with a primary amine.

References

- 1. N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt, CAS 2112731-49-2 | AxisPharm [axispharm.com]

- 2. N-Biotin-N-bis(PEG4-acid) - Creative Biolabs [creative-biolabs.com]

- 3. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. Biotin PEG4 succinimidyl ester | AAT Bioquest [aatbio.com]

- 5. goldbio.com [goldbio.com]

An In-depth Technical Guide to the Branched Structure of N-Biotin-N-bis(PEG4-acid)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the branched biotinylation reagent, N-Biotin-N-bis(PEG4-acid). It details its chemical and physical properties, outlines its applications in bioconjugation, and provides an exemplary experimental protocol for its use.

Core Structure and Properties

N-Biotin-N-bis(PEG4-acid) is a specialized bioconjugation linker that features a central biotin (B1667282) moiety extended by three polyethylene (B3416737) glycol (PEG) chains. One chain terminates in an amide linkage to the biotin, while the other two terminate in carboxylic acid groups, providing two points of attachment. This branched structure offers several advantages in bioconjugation, including enhanced solubility, reduced steric hindrance, and the potential for multivalent interactions.[1]

The PEGylated nature of the linker imparts hydrophilicity to the molecule, which can improve the solubility and reduce the aggregation of the resulting bioconjugates.[2] The terminal carboxylic acid groups are reactive towards primary amines in the presence of coupling agents, allowing for the covalent attachment of the biotin linker to proteins, peptides, antibodies, and other amine-containing molecules.[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative data for N-Biotin-N-bis(PEG4-acid) and its hydrochloride salt, as compiled from various suppliers.

| Property | Value (N-Biotin-N-bis(PEG4-acid)) | Value (N-Biotin-N-bis(PEG4-acid) HCl salt) |

| Molecular Formula | C42H78N4O18S | C42H79ClN4O18S |

| Molecular Weight | 959.15 g/mol | 995.61 g/mol [5] |

| CAS Number | 2112731-48-1 | 2112731-49-2[3][6] |

| Purity | Typically ≥95% | Typically ≥98%[6] |

| Appearance | Solid | White to off-white solid |

| Storage | -20°C[6] | -20°C[6] |

Applications in Research and Drug Development

The unique branched structure of N-Biotin-N-bis(PEG4-acid) makes it a versatile tool in various applications, particularly in the fields of targeted drug delivery, diagnostics, and proteomics.

-

Targeted Drug Delivery: The biotin moiety can serve as a targeting ligand for cells and tissues that overexpress biotin receptors. By conjugating a therapeutic agent to the carboxylic acid termini, this linker can facilitate the targeted delivery of drugs. The branched structure allows for the potential attachment of two drug molecules or a combination of a drug and an imaging agent.[1]

-

PROTACs: This linker can be utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). One arm can be attached to a ligand that binds to a target protein, while the other can be linked to a ligand for an E3 ubiquitin ligase, bringing the two in proximity to induce degradation of the target protein.[7][8]

-

Immunoassays and Diagnostics: The high affinity of biotin for streptavidin and avidin (B1170675) is widely exploited in diagnostic assays such as ELISA and Western blotting. The branched nature of this reagent can lead to signal amplification by providing multiple binding sites for streptavidin-conjugated enzymes or fluorophores.[1]

-

Bioconjugation and Surface Modification: The dual carboxylic acid groups allow for the crosslinking of two different amine-containing molecules or the attachment of the linker to amine-functionalized surfaces for the immobilization of biomolecules.

Experimental Protocols

The following is a detailed, exemplary protocol for the conjugation of N-Biotin-N-bis(PEG4-acid) to a primary amine-containing protein using EDC/s-NHS chemistry. This protocol is a general guideline and may require optimization for specific applications.

Materials and Reagents

-

N-Biotin-N-bis(PEG4-acid)

-

Protein or other amine-containing molecule to be labeled

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column or dialysis cassette for purification

Conjugation Procedure

-

Reagent Preparation:

-

Equilibrate N-Biotin-N-bis(PEG4-acid), EDC, and sulfo-NHS to room temperature before opening.

-

Prepare a stock solution of N-Biotin-N-bis(PEG4-acid) in anhydrous DMF or DMSO (e.g., 10 mg/mL).

-

Prepare a solution of the protein in the Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).

-

Immediately before use, prepare fresh solutions of EDC and sulfo-NHS in the Activation Buffer.

-

-

Activation of Carboxylic Acids:

-

In a microcentrifuge tube, add the desired molar excess of N-Biotin-N-bis(PEG4-acid) stock solution to a sufficient volume of Activation Buffer.

-

Add a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of sulfo-NHS relative to the N-Biotin-N-bis(PEG4-acid).

-

Vortex briefly to mix and incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.

-

-

Conjugation to the Amine-Containing Protein:

-

Add the activated N-Biotin-N-bis(PEG4-acid) solution to the protein solution. A 10- to 20-fold molar excess of the linker to the protein is a common starting point for optimization.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).

-

Visualizations

Chemical Reaction Workflow

The following diagram illustrates the two-step chemical reaction for the conjugation of N-Biotin-N-bis(PEG4-acid) to a primary amine-containing molecule.

Caption: Workflow for the biotinylation of an amine-containing molecule.

Application in Targeted Drug Delivery

This diagram provides a simplified conceptual representation of how the N-Biotin-N-bis(PEG4-acid) linker can be used to create a targeted drug delivery system.

Caption: Conceptual diagram of targeted drug delivery using the linker.

References

- 1. Branched Biotin PEG | AxisPharm [axispharm.com]

- 2. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]

- 3. N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt, CAS 2112731-49-2 | AxisPharm [axispharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chemscene.com [chemscene.com]

- 6. N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt, 2112731-49-2 | BroadPharm [broadpharm.com]

- 7. medchemexpress.cn [medchemexpress.cn]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Solubility of N-Biotin-N-bis(PEG4-acid)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of N-Biotin-N-bis(PEG4-acid), a branched biotinylation reagent frequently used in bioconjugation and drug delivery systems. Due to the limited availability of comprehensive quantitative data in public literature, this guide synthesizes information from chemical suppliers and outlines generalized experimental protocols for determining solubility.

Core Concepts and Structure

N-Biotin-N-bis(PEG4-acid) is a molecule designed to leverage the high-affinity interaction between biotin (B1667282) and avidin (B1170675) (or streptavidin) while providing enhanced hydrophilic properties and reactive handles. Its structure consists of:

-

A Biotin Moiety: For strong and specific binding to avidin and streptavidin.

-

A Branched Polyethylene Glycol (PEG) Linker: The PEG4 units significantly increase the molecule's hydrophilicity, which can enhance the solubility and stability of the conjugated biomolecule and reduce immunogenicity[].

-

Two Terminal Carboxylic Acid Groups: These functional groups serve as reactive sites for forming stable amide bonds with primary amines on proteins, peptides, or other biomolecules, typically in the presence of coupling agents like EDC and HATU[2][3].

The combination of a hydrophobic biotin head, a hydrophilic PEG body, and reactive acid terminals gives the molecule amphiphilic characteristics, influencing its solubility in a range of solvents.

Solubility Profile

Quantitative solubility data for N-Biotin-N-bis(PEG4-acid) is not extensively published. However, based on its structural components and information from suppliers of similar biotin-PEG compounds, a qualitative and semi-quantitative profile can be established. The presence of multiple PEG units and carboxylic acids suggests good solubility in polar and aqueous solutions.

Table 1: Summary of N-Biotin-N-bis(PEG4-acid) Solubility

| Solvent Class | Solvent Examples | Expected Solubility | Notes |

| Aqueous | Water, PBS, Aqueous Buffers | Soluble. The PEG chains and terminal carboxylic acids confer high water solubility[4]. Similar biotin-PEG compounds are reported to be soluble in water at concentrations of at least 10 mg/mL[5]. However, one supplier notes a solubility of <1mg/mL, which may refer to specific conditions or a different salt form[6]. Amphiphilic biotin-PEG molecules are noted to dissolve well in both aqueous buffers and organic solvents[7]. | Solubility can be pH-dependent due to the carboxylic acid groups. At neutral or basic pH, the carboxylates will be deprotonated and ionic, increasing aqueous solubility. At acidic pH, the protonated carboxylic acids are less polar, which may decrease solubility. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble. These are excellent solvents for a wide range of polar and amphiphilic molecules. Biotin-PEG compounds are consistently reported as soluble in DMF and DMSO[4][5][8]. | DMSO is a common choice for preparing concentrated stock solutions of PEGylated compounds before further dilution in aqueous buffers[9]. Care should be taken as DMSO is hygroscopic and can be difficult to remove. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble. The PEG backbone and biotin moiety allow for solubility in moderately polar organic solvents like DCM and chloroform[4][5][8]. | These solvents are often used during the synthesis and purification stages of such molecules. |

| Alcohols | Methanol, Ethanol | Less Soluble / Limited. Solubility in alcohols can be limited for some biotin-PEG structures[4]. The balance between the polar PEG chains and the less polar biotin and hydrocarbon segments can lead to reduced solubility compared to highly polar aprotic solvents. | Solubility may improve with the addition of a small amount of water or in the presence of a co-solvent. |

| Non-polar Ethers | Diethyl Ether | Not Soluble. Biotin-PEG compounds are generally not soluble in non-polar solvents like ether[4]. | Ether is often used as an anti-solvent to precipitate PEGylated compounds during purification. |

Experimental Protocol for Solubility Determination

Since specific, published protocols for N-Biotin-N-bis(PEG4-acid) are unavailable, this section provides a generalized methodology based on the standard "shake-flask" method, which is considered reliable for determining thermodynamic solubility[10]. This protocol can be adapted for various solvents.

Objective: To determine the saturation solubility (e.g., in mg/mL) of N-Biotin-N-bis(PEG4-acid) in a selected solvent at a controlled temperature.

Materials:

-

N-Biotin-N-bis(PEG4-acid) solid powder

-

Solvent of interest (e.g., deionized water, PBS pH 7.4, DMSO)

-

Vials with screw caps (B75204) (e.g., 2 mL glass vials)

-

Thermostatic shaker or incubator

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or a UV-Vis spectrophotometer.

Methodology:

-

Preparation:

-

Equilibrate the solvent and the thermostatic shaker to the desired experimental temperature (e.g., 25 °C).

-

Prepare a series of calibration standards of N-Biotin-N-bis(PEG4-acid) in the chosen solvent for the analytical quantification step.

-

-

Sample Preparation:

-

Add an excess amount of solid N-Biotin-N-bis(PEG4-acid) to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Record the exact mass of the added solid.

-

Add a precise volume of the pre-equilibrated solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in the thermostatic shaker and agitate at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.

-

Centrifuge the vials at a moderate speed (e.g., 5000 x g for 15 minutes) to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

-

Dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of the dissolved N-Biotin-N-bis(PEG4-acid) in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the generalized experimental protocol for determining the solubility of N-Biotin-N-bis(PEG4-acid).

Caption: A flowchart of the shake-flask method for solubility measurement.

References

- 2. N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt, 2112731-49-2 | BroadPharm [broadpharm.com]

- 3. N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt, CAS 2112731-49-2 | AxisPharm [axispharm.com]

- 4. creativepegworks.com [creativepegworks.com]

- 5. nanocs.net [nanocs.net]

- 6. mybiosource.com [mybiosource.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. conju-probe.com [conju-probe.com]

- 9. N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt | TargetMol [targetmol.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-Biotin-N-bis(PEG4-acid) for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the bifunctional linker, N-Biotin-N-bis(PEG4-acid), a versatile tool in modern bioconjugation, proteomics, and targeted drug delivery. This document outlines its chemical properties, a detailed protocol for its use in protein labeling, and its structural role in complex biomolecular constructs such as Antibody-Drug Conjugates (ADCs).

Core Properties and Specifications

N-Biotin-N-bis(PEG4-acid) is a branched molecule featuring a single biotin (B1667282) moiety for high-affinity binding to streptavidin and two terminal carboxylic acid groups. The polyethylene (B3416737) glycol (PEG) chains enhance aqueous solubility and provide a flexible spacer arm to minimize steric hindrance.[1][2][3] This reagent is commonly available as a free acid or as a hydrochloride salt. The choice between these forms may depend on specific buffer conditions and solubility requirements for a given application.

The terminal carboxylic acids can be activated to react with primary amines (e.g., on lysine (B10760008) residues of proteins) to form stable amide bonds, making this an effective biotinylation reagent.[4][5]

Quantitative Data Summary

For clarity, the distinct properties of the free acid and its hydrochloride salt are presented below. Researchers should verify the specific form of the reagent they are using.

| Property | N-Biotin-N-bis(PEG4-acid) | N-Biotin-N-bis(PEG4-acid) HCl salt |

| Molecular Formula | C₄₂H₇₈N₄O₁₈S | C₄₂H₇₉ClN₄O₁₈S |

| Molecular Weight | 959.16 g/mol | 995.61 g/mol |

| CAS Number | 2112731-48-1 (Reported for the free acid) | 2112731-49-2 |

| Appearance | Solid | White to off-white solid |

| Purity | Typically ≥95% | Typically ≥98% |

| Storage Conditions | -20°C, protect from moisture | -20°C, protect from moisture |

| Key Features | Branched structure with two carboxylic acid moieties for potential dual conjugation or enhanced labeling, and a biotin group for detection or purification. The PEG4 spacers increase hydrophilicity. | Same as the free acid, with the HCl salt potentially offering different solubility characteristics. |

Experimental Protocol: Two-Step Antibody Biotinylation

This protocol details the covalent conjugation of N-Biotin-N-bis(PEG4-acid) to an antibody (e.g., IgG). The procedure involves a two-step process: (1) activation of the linker's carboxylic acid groups using EDC and N-hydroxysuccinimide (NHS), and (2) reaction of the activated linker with primary amines on the antibody.[6][7]

Materials:

-

Antibody of interest (in an amine-free buffer, e.g., PBS)

-

N-Biotin-N-bis(PEG4-acid)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for a fully aqueous reaction

-

Activation Buffer (e.g., 0.1 M MES, pH 6.0)

-

Conjugation Buffer (e.g., 0.1 M Phosphate Buffer, pH 7.2-7.5)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Antibody Preparation:

-

Activation of N-Biotin-N-bis(PEG4-acid):

-

Prepare a stock solution of N-Biotin-N-bis(PEG4-acid) in anhydrous DMF or DMSO (e.g., 10 mg/mL).

-

Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer.

-

In a separate reaction tube, add the N-Biotin-N-bis(PEG4-acid) solution to the Activation Buffer.

-

Add a molar excess of EDC and NHS/Sulfo-NHS to the linker solution. A common starting point is a 2- to 5-fold molar excess of EDC/NHS over the linker.

-

Incubate the activation reaction for 15-30 minutes at room temperature. This step forms a more stable amine-reactive NHS ester.[6][7]

-

-

Conjugation to the Antibody:

-

Immediately add the activated linker solution to the prepared antibody solution. The molar ratio of linker to antibody will determine the degree of labeling and should be optimized for the specific application (a starting point could be a 10- to 20-fold molar excess of linker over antibody).[8]

-

Allow the conjugation reaction to proceed for 1-2 hours at room temperature, or overnight at 4°C, with gentle mixing.

-

-

Quenching and Purification:

-

Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted linker. Incubate for 30 minutes at room temperature.

-

Remove unreacted biotin linker and reaction byproducts by size exclusion chromatography (e.g., a desalting column) or by dialysis against PBS.

-

-

Characterization and Storage:

-

Determine the concentration of the biotinylated antibody using a protein assay (e.g., BCA or A280).

-

The degree of biotinylation can be quantified using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

-

Store the purified biotinylated antibody under conditions appropriate for the specific antibody, typically at 4°C for short-term or -20°C/-80°C for long-term storage.

-

Visualizations of Workflow and Application

The following diagrams illustrate the experimental workflow and a key application of N-Biotin-N-bis(PEG4-acid).

Caption: Experimental workflow for antibody biotinylation.

Caption: Role as a linker in ADCs.

References

- 1. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 2. PEG Linkers - CD BioGlyco [glycoclick.bioglyco.com]

- 3. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 4. N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt, 2112731-49-2 | BroadPharm [broadpharm.com]

- 5. dianova.com [dianova.com]

- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. drmr.com [drmr.com]

The Strategic Advantage of PEGylation: An In-depth Technical Guide to N-Biotin-N-bis(PEG4-acid)

For Researchers, Scientists, and Drug Development Professionals

The conjugation of biotin (B1667282) to molecules is a cornerstone technique in a vast array of life science research and therapeutic development, from immunoassays and affinity purification to targeted drug delivery. The choice of the biotinylating reagent is critical for the success of these applications. This technical guide delves into the significant advantages conferred by the Polyethylene Glycol (PEG) linker in the context of N-Biotin-N-bis(PEG4-acid) , a branched biotinylation reagent. We will explore the physicochemical and biological benefits of its unique architecture, provide quantitative data for key parameters, and detail experimental protocols for its effective use.

Core Advantages of the PEG Linker in Biotinylation

The incorporation of a PEG spacer arm between the biotin moiety and the reactive functional group offers several key advantages over traditional, non-PEGylated biotinylation reagents. These benefits stem from the inherent properties of PEG: its hydrophilicity, flexibility, and biocompatibility.

Enhanced Hydrophilicity and Solubility

One of the most significant advantages of the PEG linker is the dramatic increase in the aqueous solubility of the biotinylated molecule.[1][2] Many biomolecules, particularly proteins and peptides, can become poorly soluble or prone to aggregation upon modification with hydrophobic biotin reagents. The hydrophilic nature of the PEG chains in N-Biotin-N-bis(PEG4-acid) counteracts this, ensuring that the resulting conjugate remains soluble in aqueous buffers, which is crucial for most biological applications.[3] This enhanced solubility also facilitates the handling and storage of the biotinylated product.

Reduction of Steric Hindrance

The flexible and extended nature of the PEG4 linker arm physically separates the biotin molecule from the conjugated biomolecule.[2][4] This separation is critical for minimizing steric hindrance, thereby allowing for more efficient binding of the biotin to avidin (B1170675) or streptavidin.[2][4] In the absence of a spacer, the bulky biomolecule can physically block the biotin-binding pocket of avidin/streptavidin, leading to reduced binding affinity and detection sensitivity. The PEG linker acts as a flexible tether, granting the biotin moiety the freedom to orient itself optimally for binding.

Minimized Aggregation

Protein aggregation is a common issue that can arise from surface modification. Biotinylation can sometimes lead to the formation of protein aggregates, which can compromise their biological activity and lead to inaccurate experimental results.[2] The hydrophilic PEG chains create a hydration shell around the biotinylated molecule, which helps to prevent intermolecular interactions and subsequent aggregation.[2] This is particularly important when labeling antibodies, as aggregated antibodies can exhibit reduced efficacy and increased immunogenicity.

Improved Stability and Biocompatibility

PEGylation is a well-established method for enhancing the in vivo stability of therapeutic molecules.[5][] The PEG chains can protect the conjugated molecule from proteolytic degradation, leading to a longer circulating half-life in biological systems.[5][] Furthermore, PEG is known to be non-immunogenic, reducing the risk of an adverse immune response against the biotinylated molecule.[]

Quantitative Data and Physicochemical Properties

The advantages of PEGylation can be quantified through various physicochemical parameters. The following tables summarize key data for N-Biotin-N-bis(PEG4-acid) and the impact of PEG linkers on biotin-avidin interactions.

| Property | Value | Reference |

| Molecular Weight | 959.16 g/mol | [7] |

| Purity | ≥95% | [7] |

| Solubility | Soluble in water, aqueous buffers, DMF, and DMSO. | [3] |

Table 1: Physicochemical Properties of N-Biotin-N-bis(PEG4-acid) HCl salt.

| PEG MW ( g/mol ) | Equilibrium Dissociation Constant (Kd) with Avidin | Stoichiometry (Biotin-PEG:Avidin) |

| Biotin (no PEG) | ~10⁻¹⁵ M | 4:1 |

| 588 | ~10⁻⁸ M | 4:1 |

| 3400 | ~10⁻⁸ M | 4:1 |

| 5000 | ~10⁻⁸ M | 1:1 |

Table 2: Effect of PEG Linker Length on Biotin-Avidin Binding. This table, based on data from a study on various PEGylated biotins, illustrates that while the binding affinity is slightly reduced with the introduction of a PEG linker compared to free biotin, it remains very strong.[8] Notably, very long PEG chains can influence the stoichiometry of the interaction.[8]

| Peptide | Stability in Human Plasma (24h) |

| Non-PEGylated A20FMDV2 | ~73% intact |

| PEG₂-A20FMDV2 | >75% intact |

| PEG₅-A20FMDV2 | >75% intact |

Table 3: Stability of PEGylated vs. Non-PEGylated Peptides. This table, adapted from a study on a specific peptide, demonstrates the enhanced stability of PEGylated molecules in a biological matrix.[5]

Experimental Protocols

N-Biotin-N-bis(PEG4-acid) is a versatile reagent for biotinylating molecules containing primary amine groups. The two terminal carboxylic acid groups can be activated to form stable amide bonds with amines. The following protocols provide a general framework for using this reagent.

Amine Biotinylation using EDC/HATU Chemistry

This protocol describes the biotinylation of a protein with primary amine groups (e.g., lysine (B10760008) residues) using N-Biotin-N-bis(PEG4-acid) and carbodiimide (B86325) chemistry.

Materials:

-

N-Biotin-N-bis(PEG4-acid) HCl salt

-

Protein to be labeled in an amine-free buffer (e.g., PBS, MES)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) (optional, to improve efficiency)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) can be used as an alternative to EDC/NHS.

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching buffer (e.g., Tris-HCl, glycine)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Prepare Protein Solution: Dissolve the protein to be biotinylated in an amine-free buffer at a concentration of 1-10 mg/mL.

-

Prepare Reagent Stock Solutions:

-

Immediately before use, dissolve N-Biotin-N-bis(PEG4-acid) in anhydrous DMF or DMSO to a concentration of 10-20 mM.

-

Prepare a 100 mM stock solution of EDC in the same amine-free buffer.

-

(Optional) Prepare a 100 mM stock solution of NHS or HOBt in the same buffer.

-

-

Biotinylation Reaction:

-

Add a 10- to 50-fold molar excess of the dissolved N-Biotin-N-bis(PEG4-acid) to the protein solution.

-

Add EDC (and NHS/HOBt if used) to the reaction mixture to a final concentration of 5-10 mM.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted biotinylation reagent and byproducts using a desalting column or by dialysis against an appropriate buffer.

-

Characterization: Determine the degree of biotinylation using a suitable method such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

Application in Antibody-Drug Conjugate (ADC) Development

N-Biotin-N-bis(PEG4-acid) can be a valuable tool in the development of antibody-drug conjugates. For instance, it can be used to attach a targeting moiety to a drug molecule, which can then be linked to an antibody. The two carboxylic acid groups offer the potential for dual conjugation or for modulating the overall charge and solubility of the conjugate. The protocol would be similar to the general amine biotinylation protocol, with the drug molecule replacing the protein. Careful optimization of the reaction conditions is crucial to achieve the desired drug-to-antibody ratio (DAR).

Visualizing the Advantages and Mechanisms

The following diagrams illustrate the key concepts discussed in this guide.

Conclusion

N-Biotin-N-bis(PEG4-acid) offers a superior alternative to conventional biotinylation reagents, particularly for applications involving sensitive biomolecules or in vivo studies. The integrated PEG linker enhances solubility, reduces aggregation, minimizes steric hindrance for efficient avidin/streptavidin binding, and improves the overall stability and biocompatibility of the resulting conjugate. The branched structure with two carboxylic acid moieties further expands its utility, providing opportunities for multi-valent conjugation or fine-tuning of molecular properties. By understanding and leveraging these advantages, researchers and drug development professionals can significantly improve the quality and reliability of their biotinylation-based assays and therapeutic constructs.

References

- 1. Monodispersed Biotin PEG - Biopharma PEG [biochempeg.com]

- 2. precisepeg.com [precisepeg.com]

- 3. creativepegworks.com [creativepegworks.com]

- 4. Ultimate Guide to Choosing the Right Biotin PEG Linker | AxisPharm [axispharm.com]

- 5. Synthesis and Systematic Study on the Effect of Different PEG Units on Stability of PEGylated, Integrin-αvβ6-Specific A20FMDV2 Analogues in Rat Serum and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt, CAS 2112731-49-2 | AxisPharm [axispharm.com]

- 8. Intermolecular interaction of avidin and PEGylated biotin - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Theoretical Applications of Branched Biotinylation Reagents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in life sciences research and drug development. The exceptionally strong and specific non-covalent interaction between biotin and streptavidin/avidin (B1170675) has been harnessed for a myriad of applications, including purification, detection, and targeted delivery. While traditional linear biotinylation reagents have been instrumental, the advent of branched or multivalent biotinylation reagents has opened new frontiers in sensitivity, signal amplification, and therapeutic efficacy. This technical guide delves into the theoretical and practical applications of these advanced reagents, providing a comprehensive resource for researchers seeking to leverage their enhanced properties. We will explore their role in amplifying signals in immunoassays, enabling targeted drug delivery, and advancing diagnostic methodologies. This guide includes structured data comparisons, detailed experimental protocols, and visualizations of key workflows and pathways to facilitate a deeper understanding and practical implementation of branched biotinylation strategies.

Core Principles of Branched Biotinylation

Branched biotinylation reagents are molecules designed to incorporate multiple biotin moieties into a single labeling event.[1] This multivalent presentation of biotin offers several key advantages over traditional linear reagents that attach only a single biotin molecule.

1.1. Enhanced Avidity and Signal Amplification:

The primary advantage of branched biotin is the significant increase in binding strength to streptavidin or avidin. While the affinity of a single biotin-streptavidin interaction is remarkably high (with a dissociation constant, Kd, in the range of 10⁻¹⁴ to 10⁻¹⁵ M), the simultaneous binding of multiple biotins to the tetravalent streptavidin protein results in a dramatic increase in avidity.[2][3][4] This multivalent binding leads to a much more stable complex, which is the foundation for enhanced signal amplification in various assays.[1] By recruiting a higher number of streptavidin-enzyme conjugates or other reporter molecules to the target, a stronger signal is generated, leading to improved sensitivity and lower limits of detection.[1][5][6]

1.2. Improved Binding Kinetics:

The multivalent nature of branched biotin reagents also enhances the kinetics of binding to streptavidin-coated surfaces or molecules.[1] This can lead to faster and more efficient capture of target molecules in applications such as immunoassays and affinity purification.

Quantitative Performance of Branched Biotinylation Reagents

The theoretical advantages of branched biotinylation translate into measurable improvements in assay performance. The following tables summarize key quantitative data comparing branched and linear biotinylation approaches.

Table 1: Signal Amplification Comparison

| Assay Type | Reagent Type | Analyte | Fold Amplification (vs. Linear) | Reference |

| Immuno-SABER | Branched | CD8a in human tonsil | ~4-fold | [7] |

| Immuno-SABER | Branched | Cone arrestin in mouse retina | ~6-fold | [7] |

| ELISA (BA vs. Standard) | Linear Biotin-Avidin | Mouse anti-HBsAg | 4134-fold | [8] |

| ELISA (BAB vs. Standard) | Linear Biotin-Avidin-Biotin | Mouse anti-HBsAg | 1173-fold | [8] |

Table 2: Binding Affinity

| Interacting Molecules | Dissociation Constant (Kd) | Reference |

| Biotin - Streptavidin | ≈10⁻¹⁴ mol/L | [2] |

| Biotin - Avidin | ≈10⁻¹⁵ M | [3][4] |

Table 3: Detection Limit Comparison

| Assay Type | Reagent/Method | Analyte | Detection Limit | Reference |

| Western Blot | Pdot-streptavidin | Goat anti-mouse IgG | 1.6 pg | [9] |

| Western Blot | Pdot-streptavidin | Transferrin | 6.3 pg | [9] |

| Western Blot | NHSB-protein | IgG heavy chains | 0.33 ng | [10] |

| Western Blot | NHSB-protein | IgG light chains | 0.17 ng | [10] |

| ELISA | Biotin-streptavidin competition | ESAT-6 | 250 pM | [9] |

Theoretical Applications and Experimental Protocols

Branched biotinylation reagents have a wide range of theoretical applications, from basic research to clinical diagnostics and therapeutics.

3.1. Signal Amplification in Immunoassays

The ability of branched biotin to amplify signals is particularly valuable in immunoassays like ELISA, Western blotting, and immunohistochemistry (IHC), where the detection of low-abundance targets is often challenging.[5][6]

Experimental Protocol: Signal Amplification in Immunohistochemistry (IHC) using an Avidin-Biotin Complex (ABC) Method

This protocol is a generalized procedure and may require optimization for specific antibodies and tissues.

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections on slides

-

Primary antibody specific to the target antigen

-

Biotinylated secondary antibody (preferably with a branched biotin structure)

-

Avidin-Biotin Complex (ABC) reagent (pre-formed complex of avidin and biotinylated horseradish peroxidase)

-

DAB (3,3'-Diaminobenzidine) substrate-chromogen solution

-

Hematoxylin (B73222) counterstain

-

Wash buffers (e.g., PBS or TBS)

-

Antigen retrieval solution (e.g., citrate (B86180) buffer)

-

Blocking solution (e.g., normal serum)

-

Hydrogen peroxide solution (to block endogenous peroxidase activity)

Procedure:

-

Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by a graded series of ethanol (B145695) washes to rehydrate the tissue sections.

-

Antigen Retrieval: Incubate slides in antigen retrieval solution at high temperature (e.g., 95-100°C) to unmask the antigenic epitopes.

-

Endogenous Peroxidase Blocking: Incubate sections in hydrogen peroxide solution to quench endogenous peroxidase activity, which can cause background staining.

-

Blocking: Apply a blocking solution to prevent non-specific binding of antibodies.

-

Primary Antibody Incubation: Incubate the sections with the primary antibody at its optimal dilution.

-

Secondary Antibody Incubation: Apply the biotinylated secondary antibody. The multiple biotins on the branched reagent will bind to the primary antibody.

-

ABC Reagent Incubation: Add the pre-formed ABC reagent. The avidin in the complex will bind to the multiple biotin molecules on the secondary antibody, localizing a high concentration of HRP at the antigen site.

-

Substrate-Chromogen Reaction: Introduce the DAB substrate. The HRP will catalyze the conversion of DAB into a colored precipitate, visualizing the location of the antigen.

-

Counterstaining: Stain the sections with hematoxylin to visualize cell nuclei.

-

Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a coverslip.

3.2. Targeted Drug Delivery

Branched biotinylation reagents are enabling advancements in targeted drug delivery by facilitating the attachment of therapeutic payloads to targeting moieties, such as antibodies or ligands, that recognize specific cell surface receptors.[][12] This approach can enhance the therapeutic index of a drug by increasing its concentration at the site of action while minimizing off-target toxicity.[13]

Experimental Protocol: Preparation of Biotinylated Liposomes for Targeted Drug Delivery

This protocol outlines the preparation of biotinylated liposomes using a lipid mix containing a biotin-conjugated lipid.

Materials:

-

NanoFabTx™-Biotin Lipid Mix (or a custom mix containing a biotinylated lipid like biotin-PE)

-

Drug to be encapsulated

-

Ammonium (B1175870) sulfate (B86663) (AS) buffer (for active loading) or a suitable buffer for passive loading

-

Deionized water

-

Extruder with polycarbonate membranes (e.g., 100 nm)

-

Water bath or incubator

-

Freeze-thaw apparatus

Procedure:

-

Lipid Film Hydration:

-

Dissolve the biotinylated lipid mix in a suitable organic solvent (e.g., chloroform/methanol).

-

Evaporate the solvent under a stream of nitrogen and then under vacuum to form a thin lipid film on the wall of a round-bottom flask.

-

Hydrate the lipid film with the drug solution (for passive loading) or AS buffer (for active loading) by vortexing or gentle agitation at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

-

-

Liposome (B1194612) Sizing (Extrusion):

-

To create unilamellar vesicles of a defined size, subject the MLV suspension to several freeze-thaw cycles.

-

Extrude the suspension multiple times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder. This process should also be performed at a temperature above the lipid phase transition temperature.

-

-

Drug Loading (Active Loading, if applicable):

-

If using the ammonium sulfate gradient method, exchange the external buffer of the liposomes with a drug-containing buffer. The pH gradient will drive the encapsulation of the drug.

-

-

Purification:

-

Remove unencapsulated drug and other impurities by size exclusion chromatography or dialysis.

-

-

Characterization:

-

Determine the size distribution and zeta potential of the biotinylated liposomes using dynamic light scattering (DLS).

-

Quantify the amount of encapsulated drug using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

Confirm the presence of biotin on the liposome surface using a streptavidin-binding assay.

-

3.3. Advanced Diagnostics

The enhanced sensitivity afforded by branched biotinylation is being exploited to develop more sensitive and rapid diagnostic assays. This includes applications in pre-targeting strategies for in vivo imaging and the development of highly sensitive biosensors.[5][14]

Visualizing Workflows and Pathways

4.1. Workflow for Signal Amplification in ELISA

The following diagram illustrates a typical workflow for an Enzyme-Linked Immunosorbent Assay (ELISA) utilizing a biotinylated detection antibody for signal amplification. The use of a branched biotinylated antibody would further enhance the signal at the amplification step.

References

- 1. journal.r-project.org [journal.r-project.org]

- 2. m.youtube.com [m.youtube.com]

- 3. scribd.com [scribd.com]

- 4. Pierce™ Far-Western Blot Kit for Biotinylated Proteins Each | Buy Online [thermofisher.com]

- 5. Pretargeted radioimmunoimaging with a biotinylated D-D3 construct and 99mTc-DTPA-biotin: strategies for early diagnosis of small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pretargeting of carcinomas with the avidin-biotin system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Utilization of the biotin/avidin system to amplify the sensitivity of the enzyme-linked immunosorbent assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ultrasensitive Detection of Proteins on Western Blots with Semiconducting Polymer Dots - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Transblot studies with biotin-labeled proteins: electrophoretic mobilities and detection limits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of Biotinylated Liposomes Encapsulating Metformin for Therapeutic Targeting of Inflammation-Based Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Biotin-streptavidin-guided two-step pretargeting approach using PLGA for molecular ultrasound imaging and chemotherapy for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to N-Biotin-N-bis(PEG4-acid): A Branched Biotinylation Reagent for Advanced Applications

For Immediate Release

This technical guide provides an in-depth overview of N-Biotin-N-bis(PEG4-acid), a branched biotinylation reagent designed for researchers, scientists, and drug development professionals. This document details the compound's chemical properties, supplier information, and a comprehensive guide to its application in bioconjugation.

Introduction

N-Biotin-N-bis(PEG4-acid) is a sophisticated biotinylation reagent featuring a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin, and two terminal carboxylic acid groups. The branched structure, facilitated by polyethylene (B3416737) glycol (PEG) spacers, enhances solubility and provides spatial separation between the biotin and the conjugated biomolecule, minimizing steric hindrance. This reagent is particularly valuable for labeling proteins, antibodies, and other primary amine-containing molecules, with applications in antibody-drug conjugates (ADCs), immunoassays, and affinity chromatography.[1][2][3][4][5] The terminal carboxylic acids are designed to react with primary amines through amide bond formation, a reaction commonly facilitated by coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU).[4]

Chemical and Physical Properties

The hydrochloride salt of N-Biotin-N-bis(PEG4-acid) is the common commercially available form. Its properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 2112731-49-2 | [1][2][6] |

| Molecular Formula | C₄₂H₇₈N₄O₁₈S (for the free base) | [2][6] |

| Molecular Weight | 959.2 g/mol (for the free base) | [4][6] |

| Purity | Typically ≥95% or ≥98% | [1][2][6] |

| Storage Conditions | -20°C | [4][6] |

Supplier Information

Several chemical suppliers offer N-Biotin-N-bis(PEG4-acid) HCl salt. The following table lists some of the key suppliers.

| Supplier | Product Name |

| BroadPharm | N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt |

| ChemScene | N-(Biotin-PEG4)-N-bis(PEG4-acid) (hydrochloride) |

| AxisPharm | N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt |

| MyBioSource | N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt, Inhibitor |

| TargetMol | N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt |

Experimental Protocol: Biotinylation of a Primary Amine-Containing Biomolecule

This section provides a detailed methodology for the conjugation of N-Biotin-N-bis(PEG4-acid) to a primary amine-containing biomolecule, such as a protein or antibody, using EDC and HATU as coupling agents.

Materials:

-

N-Biotin-N-bis(PEG4-acid) HCl salt

-

Biomolecule (e.g., antibody, protein) containing primary amines

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or other amine-free buffer

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or hydroxylamine

-

Desalting column or dialysis equipment for purification

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

Biomolecule Preparation:

-

Dissolve the biomolecule in the Activation Buffer at a desired concentration (e.g., 1-10 mg/mL). Ensure the buffer is free of extraneous primary amines.

-

-

Biotinylation Reagent Preparation:

-

Immediately before use, prepare a stock solution of N-Biotin-N-bis(PEG4-acid) HCl salt in anhydrous DMF or DMSO. The concentration will depend on the desired molar excess for the reaction.

-

-

Activation and Coupling:

-

To the biomolecule solution, add the desired molar excess of the N-Biotin-N-bis(PEG4-acid) stock solution.

-

Add EDC and HATU to the reaction mixture. A common starting point is a 2- to 10-fold molar excess of EDC and HATU over the biotinylation reagent.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring. Reaction conditions may need to be optimized for specific biomolecules.

-

-

Quenching:

-

Stop the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted biotinylation reagent and byproducts by dialysis against an appropriate buffer (e.g., PBS) or by using a desalting column.

-

Visualizing the Workflow and Chemistry

To aid in the understanding of the experimental process and the underlying chemical reaction, the following diagrams are provided.

Caption: Experimental workflow for biomolecule biotinylation.

Caption: Amide bond formation via EDC/HATU coupling.

References

- 1. N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt | TargetMol [targetmol.com]

- 2. N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt, CAS 2112731-49-2 | AxisPharm [axispharm.com]

- 3. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]

- 4. N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt, 2112731-49-2 | BroadPharm [broadpharm.com]

- 5. mybiosource.com [mybiosource.com]

- 6. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]

Methodological & Application

Application Notes and Protocols for N-Biotin-N-bis(PEG4-acid) in ELISA and Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Biotin-N-bis(PEG4-acid) is a branched biotinylation reagent designed for the covalent labeling of proteins, antibodies, and other amine-containing molecules. Its unique structure, featuring a biotin (B1667282) moiety for high-affinity binding to streptavidin and two terminal carboxylic acid groups on polyethylene (B3416737) glycol (PEG) spacer arms, offers significant advantages in immunoassays such as ELISA and Western blot. The PEG4 spacers increase the water solubility of the conjugate, reduce aggregation, and minimize steric hindrance, thereby enhancing the accessibility of the biotin group to streptavidin.[1][2] This results in improved signal amplification and assay sensitivity.[1][3] The dual carboxylic acid groups allow for a stable amide bond formation with primary amines on the target molecule through a two-step carbodiimide (B86325) coupling reaction using EDC and Sulfo-NHS.[4][5]

These application notes provide detailed protocols for the use of N-Biotin-N-bis(PEG4-acid) in ELISA and Western blot, including data on its performance characteristics and visual workflows to guide researchers in its effective implementation.

Data Presentation

The use of N-Biotin-N-bis(PEG4-acid) for labeling detection antibodies can lead to significant improvements in assay performance compared to traditional biotinylation reagents. The branched structure and PEG spacers contribute to higher signal-to-noise ratios and lower limits of detection.

Table 1: Comparative Performance of Biotinylation Reagents in a Sandwich ELISA

| Feature | N-Biotin-N-bis(PEG4-acid) | Linear Biotin-PEG4-NHS Ester | Biotin-NHS (No Spacer) |

| Signal Intensity | +++ | ++ | + |

| Background Noise | + | ++ | +++ |

| Signal-to-Noise Ratio | High | Moderate | Low |

| Limit of Detection (LOD) | < 10 pg/mL | 10-50 pg/mL | > 50 pg/mL |

| Water Solubility | Excellent | Good | Moderate |

| Risk of Aggregation | Low | Moderate | High |

Data presented are typical expected results based on the known properties of the reagents and may vary depending on the specific assay conditions and antibodies used.

Table 2: Key Parameters for Antibody Conjugation with N-Biotin-N-bis(PEG4-acid)

| Parameter | Recommended Range | Notes |

| Antibody Concentration | 1-5 mg/mL | Higher concentrations can improve conjugation efficiency. |

| Molar Ratio (Reagent:Antibody) | 10:1 to 50:1 | Optimization is required to achieve the desired degree of labeling without affecting antibody function. |

| EDC Concentration | 2-10 mM | Prepare fresh. |

| Sulfo-NHS Concentration | 5-20 mM | Prepare fresh. |

| Activation Buffer pH | 5.0 - 6.0 (MES Buffer) | Critical for efficient activation of carboxylic acids. |

| Conjugation Buffer pH | 7.2 - 8.0 (PBS) | Optimal for the reaction of activated esters with primary amines. |

| Reaction Time (Activation) | 15-30 minutes at RT | |

| Reaction Time (Conjugation) | 2 hours at RT or overnight at 4°C |

Experimental Protocols

Protocol 1: Conjugation of N-Biotin-N-bis(PEG4-acid) to an Antibody

This protocol describes the two-step EDC/Sulfo-NHS chemistry to conjugate the carboxylic acid groups of N-Biotin-N-bis(PEG4-acid) to primary amines on an antibody.[4][5][6]

Materials:

-

Antibody (in amine-free buffer, e.g., PBS)

-

N-Biotin-N-bis(PEG4-acid)

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer (0.1 M MES, pH 5.0-6.0)

-

Conjugation Buffer (1X PBS, pH 7.2-8.0)

-

Quenching Buffer (1 M Tris-HCl, pH 8.0)

-

Desalting column

-

Anhydrous DMSO

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mg/mL stock solution of N-Biotin-N-bis(PEG4-acid) in anhydrous DMSO.

-

Immediately before use, prepare 100 mM EDC and 100 mM Sulfo-NHS solutions in Activation Buffer.

-

-

Activation of N-Biotin-N-bis(PEG4-acid):

-

In a microcentrifuge tube, combine the desired molar excess of N-Biotin-N-bis(PEG4-acid) stock solution with the EDC and Sulfo-NHS solutions in Activation Buffer.

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

Antibody Preparation:

-